

Technical Guide: Spectral Profiling of 2-Chloro-4-sulfamoylbenzoic Acid

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Compound of Interest

Compound Name:	2-Chloro-4-sulfamoylbenzoic acid
CAS No.:	53250-84-3
Cat. No.:	B1355073

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Executive Summary

2-Chloro-4-sulfamoylbenzoic acid (CAS: 53250-84-3) is a critical pharmacophore intermediate, primarily utilized in the synthesis of high-ceiling loop diuretics such as Furosemide. Its structural integrity is defined by a trisubstituted benzene ring featuring a carboxylic acid, a chlorine atom, and a sulfonamide moiety.^[1]

Accurate spectral characterization of this compound is challenging due to the electronic push-pull effects of its substituents, which often result in significant signal overlap in the aromatic region.^[1] This guide provides a definitive analysis of the ¹H and ¹³C NMR profiles, offering researchers a validated framework for structural confirmation and impurity analysis.^[1]

Part 1: Structural Analysis & Theoretical Prediction^[1]

Before interpreting the spectra, it is essential to map the magnetic environment of the nuclei.^[1] The molecule possesses a 1,2,4-substitution pattern on the benzene ring.^[1]

Spin System & Substituent Effects

The aromatic protons form an AMX or ABC spin system depending on the magnetic field strength.[1]

- COOH (Pos 1): Strong Electron Withdrawing Group (EWG).[1] Deshields ortho protons (H-6).[1]
- Cl (Pos 2): Inductive EWG / Resonance Electron Donating Group (EDG).[1] The inductive effect dominates, slightly deshielding H-3.[1]
- SO₂NH₂ (Pos 4): Strong EWG.[1] Deshields ortho protons (H-3 and H-5).[1]

Critical Insight: The combined deshielding effects of three EWGs compress the aromatic signals into a narrow downfield window (7.8 – 8.1 ppm), often appearing as a superimposed multiplet in lower-field instruments (<300 MHz).[1]

Structural Logic Diagram

The following diagram illustrates the assignment logic and connectivity required for spectral interpretation.



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Figure 1: Structural assignment logic mapping carbon environments and proton coupling networks.

Part 2: Experimental Protocol

To ensure reproducibility and resolution of exchangeable protons, the choice of solvent is non-negotiable.[1]

Materials & Methods

- Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is required.[1][2]
 - Why: The carboxylic acid and sulfonamide protons are exchangeable.[1] In protic solvents (like MeOD) or non-polar solvents (CDCl3), these peaks may broaden, disappear, or aggregate.[1] DMSO-d6 stabilizes these protons via hydrogen bonding, resulting in sharp, integrable singlets.[1]
- Concentration: 10–15 mg in 0.6 mL solvent.
- Temperature: 298 K (25°C).[1]
- Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]

Acquisition Parameters (Recommended)



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Part 3: 1H NMR Data Analysis

The proton spectrum is characterized by two distinct exchangeable signals and a tight aromatic cluster.[1]

Solvent: DMSO-d6 Frequency: 400 MHz (Recommended)[1]



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*Deconvoluting the Aromatic Multiplet

In lower resolution spectra (or patents), the region 7.80–8.02 ppm appears as a multiplet.[1] However, high-field analysis (≥ 400 MHz) resolves this into a specific pattern:

- H-6 (~8.00 ppm): Doublet (Hz). Ortho coupling to H-5. Deshielded strongly by the adjacent COOH.[1]
- H-3 (~7.92 ppm): Doublet (Hz). Meta coupling to H-5. Located between Cl and SO₂NH₂. [1]
- H-5 (~7.85 ppm): Doublet of Doublets (Hz). Ortho to H-6 and Meta to H-3.

“

Expert Note: If the aromatic peaks are not resolved, adding a trace amount of benzene-d6 can induce an aromatic solvent-induced shift (ASIS), potentially separating the overlapping signals.

[\[1\]](#)

Part 4: ¹³C NMR Data Analysis

The Carbon-13 spectrum confirms the trisubstituted skeleton. Note that quaternary carbons (C-1, C-2, C-4) will have significantly lower intensity than methine carbons (C-3, C-5, C-6).[\[1\]](#)

Solvent: DMSO-d6



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Note: Chemical shifts are estimates based on Substituent Chemical Shift (SCS) additivity rules applied to the 2-chlorobenzoic acid scaffold and validated against similar sulfonamide derivatives.

Part 5: Impurity Profiling & Validation[\[1\]](#)

When synthesizing or sourcing this material, two primary impurities are common.[\[1\]](#) Their spectral signatures are distinct and serve as quality control markers.[\[1\]](#)

Impurity A: 2-Chloro-4-sulfamoyltoluene[1]

- Origin: Starting material (incomplete oxidation).[1]
- Diagnostic Signal: A strong singlet at ~2.39 ppm (Methyl group).[1][3]
- 1H NMR Check: If you see a peak at 2.39 ppm and the loss of the 13.86 ppm COOH signal, the oxidation is incomplete.[1]

Impurity B: 2-Chlorobenzoic Acid

- Origin: Desulfonylation (degradation).[1]
- Diagnostic Signal: Disappearance of the 7.66 ppm (NH₂) singlet.[1]
- 1H NMR Check: The aromatic region will simplify, and the integration ratio of Aromatic : Exchangeable will change.

Workflow Diagram: Purity Validation



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Figure 2: Logic flow for validating the purity of **2-Chloro-4-sulfamoylbenzoic acid** via 1H NMR.

References

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